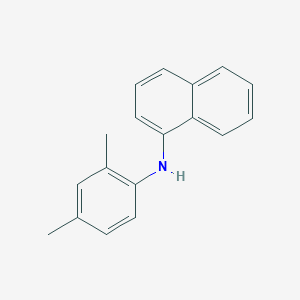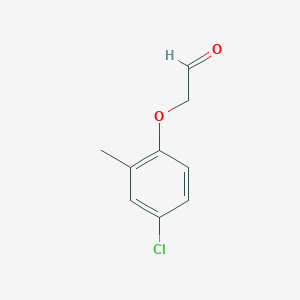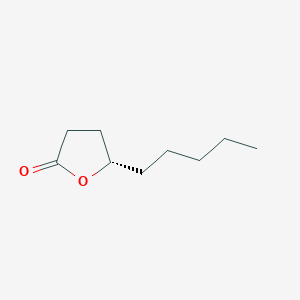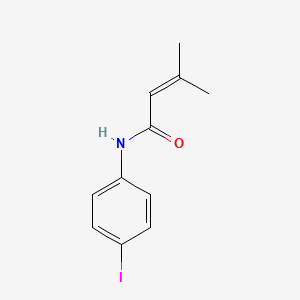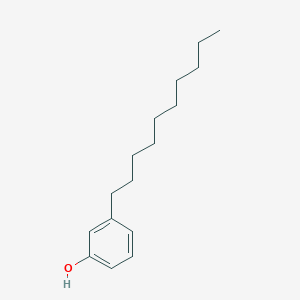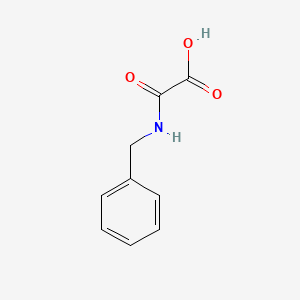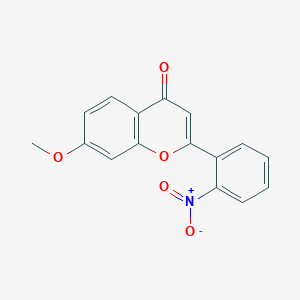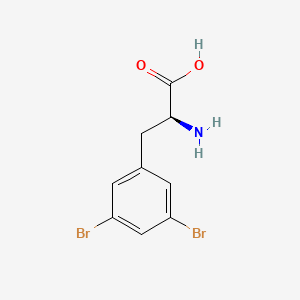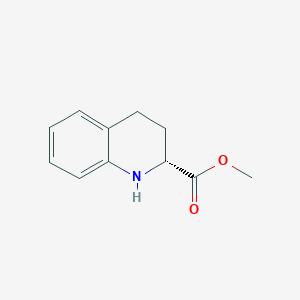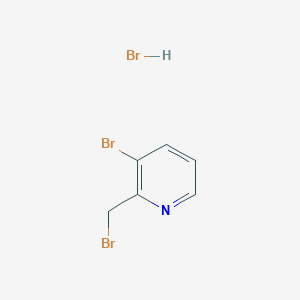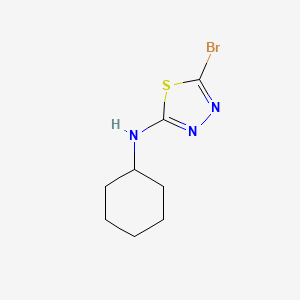
(Adamantane-1-yl)methyl azide
説明
Adamantane is an organic compound with a formula of C10H16 . It is described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The molecule is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In this process, a wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds .Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The discovery of adamantane in petroleum in 1933 launched a new field of chemistry dedicated to the synthesis and properties of polyhedral organic compounds .科学的研究の応用
Organic Synthesis
Organic azides, including “(Adamantane-1-yl)methyl azide”, are recognized as important and versatile reagents in organic synthesis . The highly reactive azido groups are convenient chemical tools used for a wide range of chemical transformations .
Synthesis of Natural Compounds and Nitrogenous Heterocycles
Allylic azides, a category to which “(Adamantane-1-yl)methyl azide” belongs, serve as building blocks in the synthesis of natural compounds and nitrogenous heterocycles . These are important for medicinal chemistry .
Pharmaceutical Applications
Many known chemotherapeutic drugs and biologically active compounds contain the metabolically stable azido group . This makes “(Adamantane-1-yl)methyl azide” a potential candidate for the development of new pharmaceuticals .
Antimicrobial Properties
Adamantane derivatives, including “(Adamantane-1-yl)methyl azide”, have been found to exhibit antimicrobial properties . They have been tested for in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains and towards fungi from Candida spp .
Cytotoxicity Studies
“(Adamantane-1-yl)methyl azide” and its derivatives have been studied for their cytotoxicity . These studies confirmed that the tested substances did not cause statistically significant changes in cell proliferation within the range of the tested doses .
Biofilm Formation Influence
Derivatives of adamantane are reported to influence the biofilm formation of E. faecalis, P. aeruginosa and methicillin-resistant S. aureus . Their antimicrobial activity may be attributed to membranotropic activity .
作用機序
Target of Action
(Adamantane-1-yl)methyl azide is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Many known chemotherapeutic drugs and biologically active compounds contain the metabolically stable azido group , suggesting that (Adamantane-1-yl)methyl azide may interact with a variety of biological targets.
Mode of Action
The mode of action of (Adamantane-1-yl)methyl azide involves several chemical transformations. The compound undergoes [3,3]-sigmatropic rearrangement, resulting in a mixture of a nucleophilic substitution product and its isomeric azide . This rearrangement is a key step in the compound’s interaction with its targets, leading to changes in the molecular structure that may affect its biological activity.
Biochemical Pathways
The compound’s azido group is known to be highly reactive and used for a wide range of chemical transformations . This suggests that (Adamantane-1-yl)methyl azide could potentially interact with various biochemical pathways, particularly those involving nitrogenous heterocycles .
Pharmacokinetics
The introduction of substituents in the nodal positions of adamantane has been shown to influence the lipophilicity coefficient , which could impact the compound’s bioavailability and pharmacokinetic profile.
Action Environment
The action of (Adamantane-1-yl)methyl azide can be influenced by various environmental factors. For instance, the rearrangement of allylic azides can occur at ambient temperatures . Additionally, the position of equilibrium can be controlled with the use of selective reactions at the double bond or azido group . These factors can influence the compound’s action, efficacy, and stability.
将来の方向性
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
特性
IUPAC Name |
1-(azidomethyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-14-13-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYSBACOXNFZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



